[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate
Description
[(Z)-9,10-Dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a benzo[a]pyrene core fused with a dihydro group, an imine (ylideneamino) linkage, and an acetate ester substituent. Benzo[a]pyrene is a well-known carcinogenic PAH, but its derivatives are often functionalized to modulate reactivity, solubility, or electronic properties for applications in organic synthesis, materials science, or pharmaceutical research . The (Z)-stereochemistry at the imine group and the acetate moiety likely influence its stability and reactivity, as seen in analogous spirocyclic and benzothiazole-containing compounds .
Properties
Molecular Formula |
C22H17NO2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate |
InChI |
InChI=1S/C22H17NO2/c1-13(24)25-23-20-7-3-6-17-18-11-10-15-5-2-4-14-8-9-16(12-19(17)20)22(18)21(14)15/h2,4-5,8-12H,3,6-7H2,1H3/b23-20- |
InChI Key |
ZLZQKHOGIVFHOA-ATJXCDBQSA-N |
Isomeric SMILES |
CC(=O)O/N=C\1/CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4 |
Canonical SMILES |
CC(=O)ON=C1CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of [(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate typically involves multiple steps, starting from simpler aromatic precursors. One common method involves the cyclization of biphenyl intermediates, followed by functional group modifications to introduce the desired substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound for studying PAH behavior.
Biology: Its interactions with biological molecules, such as DNA and proteins, are studied to understand its potential mutagenic and carcinogenic effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with cellular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of [(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate involves its interaction with molecular targets such as enzymes and receptors. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound may also interact with cellular proteins, affecting signaling pathways and cellular functions. These interactions are mediated by its aromatic structure, which allows it to intercalate into DNA and bind to protein active sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize [(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate, comparisons are drawn with three classes of compounds:
Spirocyclic Benzothiazole Derivatives (e.g., compounds from ).
Benzo[a]pyrene Analogues (e.g., non-esterified or hydroxylated derivatives).
Acetate-Containing Aromatic Compounds (e.g., vinyl acetate and aryl acetates).
Table 1: Key Structural and Physicochemical Comparisons
Reactivity and Stability
- Imine vs. Amine Linkages : The (Z)-imine group in the target compound may exhibit lower thermal stability compared to the spirocyclic amines in , which form stable six-membered rings . Imine hydrolysis under acidic conditions could yield benzo[a]pyren-7-amine and acetic acid.
- Ester Reactivity : The acetate ester is less reactive than vinyl acetate’s unsaturated ester , but saponification would generate a carboxylate, enhancing water solubility.
Electronic and Spectral Properties
- UV-Vis Absorption: Benzo[a]pyrene derivatives typically absorb strongly in the UV range (250–400 nm). The acetate and imine groups may redshift absorption compared to non-functionalized benzo[a]pyrene, similar to benzothiazole-spiro compounds .
- IR Signatures : Expected peaks include C=O (ester, ~1740 cm⁻¹) and C=N (imine, ~1650 cm⁻¹), distinct from spirocyclic lactams (C=O ~1680 cm⁻¹) .
Biological Activity
[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate is a derivative of benzo[a]pyrene, a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. This compound features a ylideneamino group at the 7-position and an acetate group, which modifies its biological activity and reactivity.
- Molecular Formula: C20H17N1O2
- Molecular Weight: Approximately 317.35 g/mol
- Structure: The unique structural modifications influence its interaction with biological macromolecules, particularly DNA.
Carcinogenicity and Mutagenicity
Benzo[a]pyrene derivatives, including [(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate, are implicated in various biological activities that can lead to toxicity and carcinogenicity. The compound's structure allows it to form DNA adducts, which can result in mutations and cancer development.
The biological activity of this compound can be understood through its interaction with cellular components:
- DNA Binding: Similar to other PAHs, it may covalently bind to DNA, leading to structural distortions and potential mutations.
- Reactive Oxygen Species (ROS) Generation: Compounds like benzo[a]pyrene can induce oxidative stress by generating ROS, which contributes to DNA damage.
- Enzymatic Metabolism: The metabolism of PAHs involves cytochrome P450 enzymes that convert these compounds into reactive metabolites capable of forming adducts with DNA.
Study 1: DNA Adduct Formation
A study examining the disposition of benzo[a]pyrene derivatives demonstrated that exposure to these compounds resulted in the formation of DNA adducts in rat hepatocytes. The results indicated a low level of covalent incorporation into DNA, with approximately 30 adducts per million base pairs observed . This suggests that [(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate could similarly form adducts, implicating it in mutagenic processes.
Study 2: Mutagenicity Assessment
In mutagenicity assays using Salmonella typhimurium strains, related compounds have shown varying degrees of mutagenic potential. While specific data for [(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate is limited, its structural similarities to known mutagens indicate a potential for similar activity .
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural features and biological implications of various benzo[a]pyrene derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzo[a]pyrene | Parent compound; highly carcinogenic | Extensive environmental presence |
| Benzo[a]pyrene-7,8-diol | Hydroxylated form; reactive metabolite | Forms DNA adducts leading to mutations |
| Benzo[a]pyrene-7,8-diol-9,10-epoxide | Epoxide form; ultimate carcinogen | Highly reactive with nucleophiles |
| 5-Methylchrysene | Methylated PAH | Less studied but similarly toxic |
This table illustrates the potential pathways through which [(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate may exhibit biological activity akin to its relatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
